molecular formula C71H103N17O28 B1575576 Haegtftsdvssyle

Haegtftsdvssyle

Cat. No.: B1575576
M. Wt: 1642.7 g/mol
InChI Key: IBFPRDPLWIXHBL-JSWOWQQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HAEGTFTSDVSSYLE is a polypeptide with the sequence His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu. It is a glucagon-like peptide-1 (GLP-1) analog, which means it mimics the action of GLP-1, a hormone involved in glucose metabolism. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diabetes and obesity .

Scientific Research Applications

HAEGTFTSDVSSYLE has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Explored as a potential therapeutic agent for diabetes and obesity due to its GLP-1 mimetic properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HAEGTFTSDVSSYLE involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the desired product with high purity. The production process is optimized to ensure consistency and efficiency, meeting the stringent requirements of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

HAEGTFTSDVSSYLE can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield peptides with free thiol groups .

Mechanism of Action

HAEGTFTSDVSSYLE exerts its effects by binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR) found on the surface of pancreatic beta cells. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events that result in enhanced insulin secretion, reduced glucagon release, and delayed gastric emptying. These effects collectively contribute to improved glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Exenatide: Another GLP-1 analog with a similar mechanism of action but different amino acid sequence.

    Liraglutide: A longer-acting GLP-1 analog with additional modifications to enhance its stability and duration of action.

Uniqueness

HAEGTFTSDVSSYLE is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to other GLP-1 analogs, it may offer advantages in terms of potency, stability, and receptor binding affinity .

Properties

Molecular Formula

C71H103N17O28

Molecular Weight

1642.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C71H103N17O28/c1-32(2)21-44(61(105)78-43(71(115)116)18-20-53(98)99)79-62(106)45(23-38-13-15-40(94)16-14-38)80-65(109)48(28-89)83-67(111)50(30-91)84-68(112)55(33(3)4)87-64(108)47(25-54(100)101)81-66(110)49(29-90)85-70(114)57(36(7)93)88-63(107)46(22-37-11-9-8-10-12-37)82-69(113)56(35(6)92)86-51(95)27-74-60(104)42(17-19-52(96)97)77-58(102)34(5)76-59(103)41(72)24-39-26-73-31-75-39/h8-16,26,31-36,41-50,55-57,89-94H,17-25,27-30,72H2,1-7H3,(H,73,75)(H,74,104)(H,76,103)(H,77,102)(H,78,105)(H,79,106)(H,80,109)(H,81,110)(H,82,113)(H,83,111)(H,84,112)(H,85,114)(H,86,95)(H,87,108)(H,88,107)(H,96,97)(H,98,99)(H,100,101)(H,115,116)/t34-,35+,36+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-/m0/s1

InChI Key

IBFPRDPLWIXHBL-JSWOWQQASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N

sequence

One Letter Code: HAEGTFTSDVSSYLE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.